1-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Overview
Description
1-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H13N5O and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease. Additionally, the compound interacts with reactive oxygen species (ROS), reducing oxidative stress by scavenging free radicals .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . It also affects cell signaling pathways related to apoptosis and cell proliferation, which could have implications for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its potential therapeutic effects on neurodegenerative diseases. Additionally, the compound can activate antioxidant pathways by interacting with transcription factors that regulate the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that the compound can maintain its biological activity for extended periods, although its efficacy may decrease over time due to gradual degradation . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular function, including enhanced oxidative stress response and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce oxidative stress without causing significant adverse effects . At higher doses, it can induce toxicity, leading to symptoms such as gastrointestinal distress, liver damage, and neurotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound also affects metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various tissues, including the brain, liver, and kidneys . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its uptake and efflux .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biological effects . It can be found in the cytoplasm, mitochondria, and nucleus, depending on the cell type and conditions . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its ability to modulate cellular processes such as oxidative stress response and gene expression .
Properties
IUPAC Name |
1-[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-14-6-7(4-11-14)9-12-8(5-10-2)15-13-9/h4,6,10H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWHNFHOWGQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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